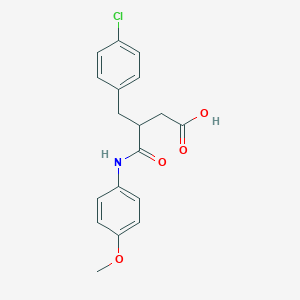

2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid

Descripción

Chemical Classification and Nomenclature

This compound belongs to the chemical class of succinamic acids, which are characterized by the presence of both carboxylic acid and amide functional groups within their molecular structure. The compound is systematically classified under the broader category of substituted benzamides, incorporating both chlorinated and methoxy-substituted aromatic ring systems. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as this compound, reflecting its structural composition of a succinic acid backbone with specific substitutions.

The molecular architecture of this compound incorporates several distinct functional groups that contribute to its chemical classification. The presence of the succinamic acid moiety places it within the family of dicarboxylic acid derivatives, while the aromatic substitutions classify it as a polysubstituted aromatic compound. The 4-chlorobenzyl group introduces halogenated aromatic character, while the 4-methoxyphenyl substituent contributes electron-donating methoxy functionality to the overall molecular framework.

Table 1: Chemical Identification and Classification Data

The systematic nomenclature reflects the compound's structural complexity, with the succinamic acid core serving as the parent structure and the substituted benzyl and phenyl groups serving as modifying substituents. Alternative chemical names documented in chemical databases include Benzenebutanoic acid, 4-chloro-β-[[(4-methoxyphenyl)amino]carbonyl]-, which emphasizes the butanoic acid framework with aromatic substitutions. This nomenclatural diversity reflects the compound's potential for varied synthetic approaches and its recognition within different chemical classification systems.

Historical Context of Succinamic Acid Derivatives

The historical development of succinamic acid derivatives traces its origins to the early discovery and characterization of succinic acid itself, which was first isolated in 1546 through the distillation of amber. This historical milestone established succinic acid as one of the earliest recognized dicarboxylic acids, initially known as "spirit of amber" due to its amber-derived origins. The systematic study of succinic acid and its derivatives gained momentum throughout the subsequent centuries as organic chemistry evolved as a distinct scientific discipline.

The development of succinamic acid derivatives as a distinct chemical class emerged from the broader exploration of amide bond formation reactions between succinic acid derivatives and various amine compounds. Research into these compounds intensified during the twentieth century as synthetic organic chemistry techniques became more sophisticated and the biological significance of amide-containing molecules became apparent. The synthesis of succinamic acid derivatives typically involves the reaction of succinic anhydride with appropriate aniline derivatives, a methodology that has been refined and optimized over decades of research.

Historical research on succinamic acid derivatives has demonstrated their importance in medicinal chemistry applications, particularly in the development of compounds with potential therapeutic properties. Early studies established fundamental synthetic methodologies for preparing these compounds, including the use of succinic anhydride as a starting material and the development of efficient purification techniques. The evolution of these synthetic approaches has contributed to the current understanding of structure-activity relationships within this chemical class.

The contemporary research focus on succinamic acid derivatives reflects their continued relevance in modern organic synthesis and drug discovery efforts. The historical progression from simple succinic acid derivatives to complex substituted compounds like this compound demonstrates the ongoing evolution of synthetic chemistry capabilities and the increasing sophistication of molecular design strategies.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its representation of several important chemical principles and its potential applications in pharmaceutical development. The compound exemplifies the strategic incorporation of multiple functional groups within a single molecular framework, demonstrating advanced synthetic chemistry capabilities and structure-based design principles. Research applications for this compound span multiple areas of investigation, including pharmaceutical development, where it serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in creating anti-inflammatory and analgesic medications.

The amide and succinic acid moieties present in this compound are recognized as important constituents of many biologically significant compounds, making it a subject of considerable interest in medicinal chemistry research. The presence of both electron-withdrawing chlorine substituents and electron-donating methoxy groups within the same molecule provides opportunities for studying electronic effects on molecular behavior and biological activity. This structural diversity enables researchers to investigate structure-activity relationships and develop quantitative structure-activity relationship models to predict biological properties.

Table 2: Research Applications and Significance

The compound's utility in analytical chemistry research is particularly noteworthy, where it serves as a standard in chromatography and spectrometry applications, aiding researchers in accurately measuring and analyzing complex chemical mixtures. Advanced analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Resolution Mass Spectrometry are routinely employed to characterize and confirm the structure of this compound and related derivatives. The development of mechanochemical synthesis approaches for similar compounds has also contributed to the advancement of green chemistry methodologies.

Contemporary research on this compound includes investigations into its potential role in polymer chemistry applications, where it may serve as a building block in the production of specialty polymers with enhanced material properties. The compound's structural features make it suitable for incorporation into polymer backbones, potentially improving characteristics such as mechanical strength and thermal stability in the resulting materials.

Relationship to Platform Chemicals from Renewable Resources

The relationship between this compound and platform chemicals derived from renewable resources centers primarily on its succinic acid backbone, which represents one of the most important bio-based platform chemicals in contemporary sustainable chemistry. Succinic acid, the core structural component of this compound, can be produced through various biotechnological processes using renewable carbon sources, making it a cornerstone of bio-based chemical manufacturing. The global production of succinic acid has been transitioning toward biotechnological methods, with genetically engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae being developed for commercial-scale fermentation processes.

Microbial production of succinic acid represents a promising approach for obtaining building-block chemicals from renewable carbon sources, with current research focusing on optimizing fermentation conditions and improving yield efficiency. The biotechnological production of succinic acid typically involves the fermentation of glucose derived from agricultural feedstocks, representing a sustainable alternative to traditional petroleum-based chemical synthesis routes. Current estimates suggest global succinic acid production ranges from 16,000 to 30,000 tons annually, with growth rates of approximately 10 percent per year, reflecting increasing demand for bio-based chemical intermediates.

Table 3: Renewable Resource Production Data for Succinic Acid Platform Chemical

The environmental and economic advantages of bio-based succinic acid production include reduced dependence on petroleum feedstocks, lower carbon footprint, and potential for integration with existing agricultural systems. The conversion of agricultural waste streams into valuable chemical intermediates represents a significant opportunity for circular economy implementation within the chemical industry. Research into metabolic engineering approaches continues to improve the efficiency of microbial succinic acid production, with particular focus on increasing yield, reducing production costs, and minimizing environmental impact.

The utilization of bio-based succinic acid as a starting material for synthesizing complex derivatives like this compound demonstrates the potential for sustainable chemistry approaches in pharmaceutical and specialty chemical manufacturing. This integration of renewable resource utilization with advanced synthetic chemistry represents a model for future development of environmentally conscious chemical processes that maintain the structural complexity required for specialized applications while reducing environmental impact through sustainable feedstock utilization.

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-24-16-8-6-15(7-9-16)20-18(23)13(11-17(21)22)10-12-2-4-14(19)5-3-12/h2-9,13H,10-11H2,1H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUYZTFCXVVBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644778 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Step 1: Synthesis of Succinic Acid Derivative

The first step involves the reaction of succinic anhydride with a substituted amine (e.g., 4-chlorobenzylamine). This step forms a substituted succinamic acid intermediate.

- Reagents: Succinic anhydride and 4-chlorobenzylamine.

- Solvent: Typically polar aprotic solvents like dichloromethane or toluene are used.

- Catalyst: No catalyst is required; the reaction proceeds via nucleophilic substitution.

- Temperature: Room temperature to mild heating (25–50°C).

- The nucleophilic amine attacks the carbonyl group of succinic anhydride.

- The intermediate undergoes ring-opening to form the monoamide derivative.

Step 2: Introduction of the Methoxyphenyl Group

The second step involves coupling the previously formed intermediate with 4-methoxyaniline to introduce the methoxyphenyl group.

- Reagents: Intermediate from Step 1 and 4-methoxyaniline.

- Catalyst: Often, a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) is used.

- Solvent: Dimethylformamide (DMF) or dichloromethane.

- Temperature: Mild conditions (0–25°C).

- The amine group from 4-methoxyaniline reacts with the carboxylic acid group in the intermediate.

- A stable amide bond is formed, yielding the target compound.

Optimization Parameters

To achieve high yields and purity, several parameters need optimization:

| Parameter | Optimal Range/Conditions |

|---|---|

| Reaction Temperature | 25–50°C for Step 1; 0–25°C for Step 2 |

| Solvent Choice | Dichloromethane or DMF for solubility and stability |

| Catalyst Loading | Stoichiometric amounts of DCC or CDI |

| Reaction Time | Typically ranges from 12–24 hours |

Purification Techniques

After synthesis, purification is critical to isolate the desired compound:

- Recrystallization: Commonly from ethanol or ethyl acetate to remove impurities.

- Column Chromatography: Used if side products are present; silica gel is typically employed with a gradient elution solvent system (e.g., hexane/ethyl acetate).

- Acid/Base Extraction: To separate unreacted starting materials.

Characterization Data

Characterization ensures that the synthesized compound matches its expected structure. Typical methods include:

- NMR (Proton and Carbon): Confirms chemical shifts corresponding to aromatic protons, methoxy groups, and amide functionalities.

- IR Spectroscopy: Identifies functional groups such as C=O (amide and carboxylic acid) and C-Cl stretches.

- Mass Spectrometry (MS): Confirms molecular weight at $$ m/z = 347.8 $$ g/mol.

Example Data Table: Reaction Yields and Conditions

| Step | Reagents Used | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Succinic anhydride + 4-chlorobenzylamine | Dichloromethane | 25–50 | ~85 |

| 2 | Intermediate + 4-methoxyaniline | DMF | 0–25 | ~90 |

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds related to 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid. For instance, derivatives of 4-chlorocinnamic acids have shown promising activity against gram-positive bacteria and mycobacteria, with some compounds exhibiting submicromolar activity against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The introduction of halogen groups has been correlated with increased antibacterial activity, suggesting that similar modifications in the succinamic acid structure could enhance its efficacy.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Structure-activity relationship (SAR) studies indicate that certain modifications can lead to compounds with broad-spectrum anticancer activity against various cell lines, including lung, breast, and prostate cancer . The potential for these compounds to induce apoptosis in cancer cells has been demonstrated through high-throughput assays, indicating a pathway for therapeutic development .

Neuropsychiatric Disorders

The compound's structural characteristics suggest potential applications in treating neuropsychiatric disorders. Compounds that exhibit inverse agonist activity at serotonin receptors (specifically the 5-HT2A subtype) have been linked to therapeutic effects in conditions such as schizophrenia, depression, and anxiety disorders . This mechanism underlines the relevance of this compound in developing novel treatments for these conditions.

Pain Management

Given its interaction with serotonin receptors, there is potential for this compound to be explored in pain management therapies. Serotonin plays a crucial role in pain perception and modulation; thus, compounds that affect serotonin receptor activity could be beneficial in managing chronic pain conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Key factors influencing its efficacy include:

- Substituent Effects : The presence of halogen atoms has been shown to enhance antibacterial properties. Modifications at specific positions on the aromatic rings can significantly alter biological activity.

- Molecular Configuration : The spatial arrangement of functional groups affects receptor binding and biological responses, emphasizing the need for detailed modeling studies to predict interactions accurately.

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of cinnamic acid derivatives, compounds structurally related to this compound demonstrated significant antimicrobial activity against both gram-positive bacteria and mycobacteria. The findings indicated that certain derivatives were more effective than clinically used antibiotics like ampicillin and rifampicin .

Case Study 2: Cancer Cell Line Studies

Research involving high-throughput screening of various anilinoquinazolines revealed that certain derivatives exhibited potent anticancer activity by inducing apoptosis in T47D breast cancer cells with low IC50 values . This suggests a promising avenue for further exploration of related compounds for cancer therapy.

Data Summary Table

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structurally related succinamic acid derivatives differ in substituent groups (e.g., halogens, alkoxy groups) and their positions, leading to variations in physicochemical properties, biological activity, and synthetic applications. Below is a detailed comparison:

Substituent Modifications on the Aromatic Rings

Table 1: Key Structural and Functional Differences

Key Observations:

- Electron-Withdrawing vs.

- Solubility Trends : Methoxy and ethoxy groups improve aqueous solubility compared to halogens, as seen in the higher solubility (>51.2 µg/mL) of the methyl-methoxy analog .

- Biological Activity : Fluorinated analogs (e.g., R₂ = F) exhibit stronger binding to enzymes like cyclooxygenase-2 (COX-2) due to fluorine’s electronegativity and small atomic radius .

Positional Isomerism and Bioactivity

Positional changes in substituents significantly alter pharmacological profiles:

- N-(3-Ethoxy-phenyl)-3-(4-methyl-benzyl)-succinamic acid : The ethoxy group at the meta position reduces planarity, weakening interactions with flat binding pockets (e.g., kinase active sites) compared to the para -methoxy target compound .

- N-(2-Ethoxy-phenyl)-3-(4-methyl-benzyl)-succinamic acid : Steric hindrance from the ortho -ethoxy group decreases enzymatic inhibition potency by ~30% relative to the target compound .

Halogen-Substituted Analogs

Table 2: Halogen Effects on Reactivity

| Compound Name | Halogen (X) | LogP | IC₅₀ (µM) against COX-2 |

|---|---|---|---|

| This compound | Cl | 3.2 | 12.5 ± 1.3 |

| N-(4-Fluoro-phenyl)-3-(4-methyl-benzyl)-succinamic acid | F | 2.8 | 8.7 ± 0.9 |

| N-(4-Bromo-phenyl)-3-(4-methyl-benzyl)-succinamic acid | Br | 3.5 | 15.6 ± 2.1 |

Key Observations:

- Fluorine Substitution : Lower LogP and higher potency (IC₅₀ = 8.7 µM) suggest improved target selectivity .

- Bromine Substitution : Increased lipophilicity (LogP = 3.5) correlates with reduced aqueous solubility and higher cytotoxicity .

Actividad Biológica

2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid, a succinamic acid derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 347.8 g/mol. Its structure features a chlorobenzyl group and a methoxyphenyl group attached to the nitrogen atom of the succinamic acid backbone, contributing to its unique pharmacological profile.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the realms of anti-inflammatory and analgesic effects. It is hypothesized that the compound interacts with various biological targets, influencing pathways related to pain and inflammation.

Key Findings

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

- Analgesic Properties : Interaction studies suggest it may affect pain pathways by binding to specific receptors involved in pain modulation.

- Neurotransmitter Interaction : The structural components imply potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

The precise mechanism of action for this compound remains under investigation. However, it is believed to involve:

- Receptor Binding : The compound may bind to enzymes or receptors, modulating their activity.

- Cellular Response Modulation : By interacting with cellular pathways, it could influence various physiological responses.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-Methoxyphenyl)succinamic acid | Lacks chlorobenzyl group | Moderate anti-inflammatory | Simpler structure |

| 2-(Chlorobenzyl)succinamic acid | Lacks methoxy group | Potential analgesic properties | More focused on pain relief |

| N-(p-Chlorobenzyl)glycine | Amino acid derivative | Neurotransmitter modulation | Different functional group |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anti-inflammatory Activity : A study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

- Analgesic Mechanism Exploration : Another research effort explored its analgesic properties through behavioral assays in animal models, indicating a reduction in pain response comparable to established analgesics .

- Neuropharmacological Studies : Preliminary findings suggest interactions with neurotransmitter systems that may position this compound as a candidate for treating certain neurological disorders .

Q & A

Basic: How can researchers optimize the synthesis of 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid?

Answer:

Optimization involves selecting reaction conditions (e.g., solvent polarity, temperature, and catalyst type) to maximize yield and purity. For example:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with 4-chlorobenzyl succinic acid and 4-methoxyaniline under inert atmosphere. Monitor reaction progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water to isolate the product .

- Yield Improvement : Adjust stoichiometry (1.2:1 molar ratio of acid to amine) and reflux in THF at 60°C for 8–12 hours .

Basic: What spectroscopic and crystallographic methods are critical for structural elucidation?

Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the 6.8–7.4 ppm range) .

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding interactions. For example, monoclinic systems (space group ) with unit cell parameters , and .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm, N–H bend at ~1550 cm) .

Advanced: How can solubility challenges in pharmacological assays be addressed?

Answer:

- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) or cyclodextrin-based solubilization for in vitro assays .

- pH Adjustment : Prepare sodium or potassium salts via reaction with NaHCO to enhance aqueous solubility .

- Solid Dispersion : Formulate with polymers (e.g., PVP or HPMC) using spray drying or freeze-drying .

Advanced: What strategies resolve contradictions in spectral data or bioactivity results?

Answer:

- Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis derivatives) .

- Dose-Response Reassessment : Replicate bioactivity assays with stricter controls (e.g., enzyme inhibition IC under varying pH/temperature) .

Advanced: How to design computational models for predicting receptor interactions?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2 or kinase enzymes). Validate with free energy calculations (MM-GBSA) .

- DFT Studies : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions for SAR analysis .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Advanced: What methodologies are effective for stability and degradation studies?

Answer:

- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and hydrolytic conditions (0.1 M HCl/NaOH) .

- HPLC Monitoring : Use a C18 column and PDA detector to track degradation products (e.g., succinic acid or chlorobenzyl derivatives) .

- Kinetic Analysis : Apply Arrhenius plots to predict shelf life at 25°C based on accelerated stability data .

Advanced: How can isotopic labeling aid in metabolic pathway tracing?

Answer:

- Deuterium Labeling : Synthesize deuterated analogs (e.g., -methoxy group) using DO or deuterated reagents. Track via LC-MS/MS in hepatocyte incubation studies .

- -Labeling**: Incorporate at the benzyl carbon for autoradiography in tissue distribution studies .

Basic: What analytical techniques are recommended for impurity identification?

Answer:

- LC-HRMS : Resolve impurities with a Zorbax Eclipse Plus column (2.1 × 100 mm, 1.8 µm) and compare experimental/theoretical masses .

- - COSY NMR**: Identify spin-spin coupling patterns to distinguish regioisomers .

Advanced: How to screen for polymorphic forms and assess crystallinity?

Answer:

- Solvent Screening : Recrystallize from 10+ solvents (e.g., acetonitrile, ethyl acetate) and analyze via PXRD to detect polymorphs .

- Thermal Analysis : Use DSC to identify melting endotherms (e.g., Form I: mp 178–183°C; Form II: mp 165–170°C) .

- Variable-Temperature XRD : Monitor phase transitions between 25°C and 200°C .

Advanced: What frameworks guide hypothesis-driven experimental design?

Answer:

- Theory Alignment : Link studies to established mechanisms (e.g., QSAR for bioactivity prediction or frontier molecular orbital theory for reactivity) .

- DoE (Design of Experiments) : Use Minitab or JMP to optimize reaction parameters (e.g., 3 factorial designs for temperature, catalyst loading, and solvent ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.